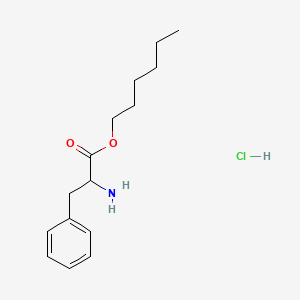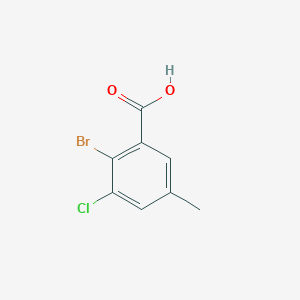
N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the trifluoromethyl group and the dimethyl substitution makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the nucleophilic substitution of a precursor compound. One common method involves the reaction of a chloromethyl-substituted pyrazole with methylamine. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the methyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as methylamine, ethylamine, and other nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Applications De Recherche Scientifique
N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action for N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- N-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Uniqueness
N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethyl and trifluoromethyl groups distinguishes it from other pyrazole derivatives, potentially offering unique properties for various applications.
Propriétés
Formule moléculaire |
C6H8F3N3 |
|---|---|
Poids moléculaire |
179.14 g/mol |
Nom IUPAC |
N,2-dimethyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H8F3N3/c1-10-5-3-4(6(7,8)9)11-12(5)2/h3,10H,1-2H3 |
Clé InChI |
DFHBZKAIYSSXCC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=NN1C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid](/img/structure/B13488981.png)







![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)
![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)


![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)
![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)
